molecular formula C5H6BrNS B1278221 2-Bromo-4,5-dimethylthiazole CAS No. 29947-24-8

2-Bromo-4,5-dimethylthiazole

Cat. No.: B1278221
CAS No.: 29947-24-8
M. Wt: 192.08 g/mol
InChI Key: SOFNZMRISCENSZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiazole is a heterocyclic compound with the molecular formula C5H6BrNS. It is characterized by a thiazole ring substituted with bromine at the second position and methyl groups at the fourth and fifth positions. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-dimethylthiazole can be synthesized by the bromination of 4,5-dimethylthiazole. The process involves adding bromine to a solution of 4,5-dimethylthiazole at 0°C, followed by stirring at room temperature overnight. The reaction mixture is then diluted with water and extracted with ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4,5-dimethylthiazole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiazole involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with target molecules .

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiazole
  • 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole
  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • (2-Bromo-5-methylthiazol-4-yl)methanol

Comparison: 2-Bromo-4,5-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFNZMRISCENSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433114
Record name 2-Bromo-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29947-24-8
Record name 2-Bromo-4,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethylthiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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